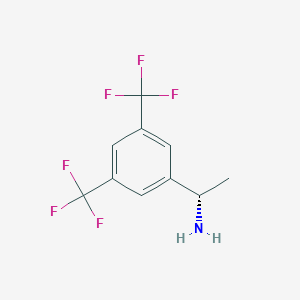

1-(2,4-Difluorophenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives and their biological properties have been extensively studied .Molecular Structure Analysis

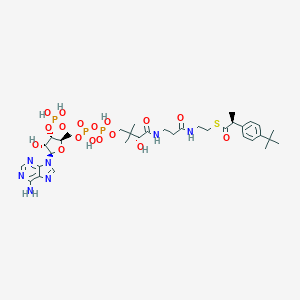

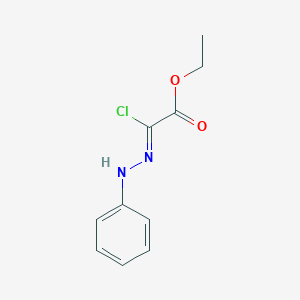

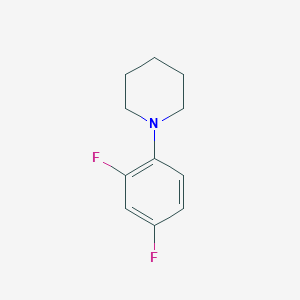

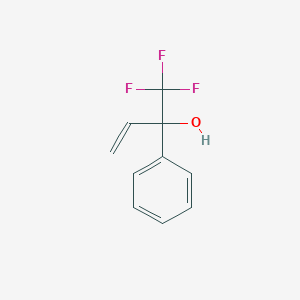

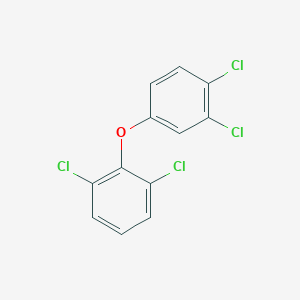

The molecular formula of 1-(2,4-Difluorophenyl)piperidine is C11H13F2N . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The piperidine catalyzed Knoevenagel condensation reaction of acetylacetone with benzaldehyde has been studied. The carbinolamine formation step involves catalysis by methanol solvent, and its decomposition takes place via hydroxide ion elimination without a classical transition state, leading to the iminium ion .Physical And Chemical Properties Analysis

The molecular weight of 1-(2,4-Difluorophenyl)piperidine is 197.22 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on Synthesis Techniques

A study by Zheng Rui detailed the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate, emphasizing the accessibility of starting materials and a reasonable yield of 62.4% (Zheng Rui, 2010).

Structural and Optical Studies

A comprehensive study by C. S. Karthik et al. on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime explored its thermal, optical, and structural characteristics, revealing significant insights into its molecular structure and stability (C. S. Karthik et al., 2021).

Biological and Medicinal Applications

Antimicrobial Activity

L. Mallesha and K. Mohana synthesized new derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and evaluated their in vitro antibacterial and antifungal activities. Certain compounds exhibited promising antimicrobial properties, indicating potential medicinal applications (L. Mallesha & K. Mohana, 2014).

Advanced Material and Computational Studies

Computational Evaluation on Electronic Properties

Theoretical studies on derivatives of 1-(2,4-Difluorophenyl)piperidine have been conducted to understand their molecular characteristics and reactive parameters. These studies include DFT calculations, molecular electrostatic potential maps, and analysis of HOMO-LUMO gaps, providing insights into the electronic properties and potential applications in materials science (Authors, 2022).

Environmental and Corrosion Studies

Corrosion Inhibition of Iron

Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives have been performed to assess their effectiveness as corrosion inhibitors for iron. These studies provide valuable data on the adsorption behaviors and inhibition efficiencies, highlighting potential applications in corrosion prevention (S. Kaya et al., 2016).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAKQIMUXDHLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627199 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)piperidine | |

CAS RN |

1345471-75-1 |

Source

|

| Record name | Piperidine, 1-(2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

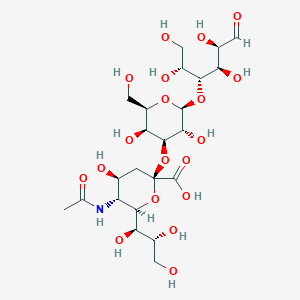

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)